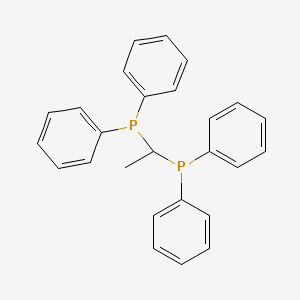

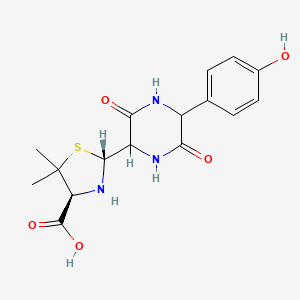

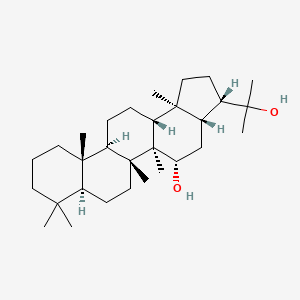

![molecular formula C5H9N B1253506 3-Azabicyclo[3.1.0]hexane CAS No. 285-59-6](/img/structure/B1253506.png)

3-Azabicyclo[3.1.0]hexane

Overview

Description

3-Azabicyclo[3.1.0]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in organic chemistry due to its presence in various biologically active molecules, including natural products and pharmaceuticals. The unique structural motif of this compound imparts distinct chemical and biological properties, making it a valuable scaffold in drug design and synthesis .

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and are found in a wide range of biologically active natural products, drugs, and agrochemicals .

Mode of Action

The mode of action of 3-ABH is complex and depends on the specific derivative and target. For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Protease inhibitors based on structurally related pseudopeptides show antiviral properties .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives are diverse. For example, they can inhibit the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, affecting the associated biochemical pathways . They can also inhibit proteases, affecting viral replication pathways .

Pharmacokinetics

The pharmacokinetics of 3-ABH derivatives can vary. For instance, all the compounds showed strong binding to plasma proteins (PPB, more than 97%) and high human intestinal absorption values (HIA, 95.5–96.7%), while Caco-2 cell permeability ranged from 23.9 to 48.3 nm/s .

Result of Action

The result of the action of 3-ABH derivatives can be diverse, depending on the specific derivative and target. For example, 1-aryl-substituted 3-ABHs can act as efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine, potentially leading to increased neurotransmitter levels in the synaptic cleft . Protease inhibitors based on structurally related pseudopeptides can inhibit viral replication .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexane plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to inhibit histone deacetylase, which is involved in the regulation of gene expression . Additionally, this compound acts as an antagonist to opioid receptors and the dopamine D3 receptor, influencing neurotransmission and potentially offering therapeutic benefits for conditions such as addiction and pain management .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In studies, compounds containing the this compound framework have demonstrated antiproliferative activity against several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells . These compounds induce apoptosis and disrupt the cell cycle, leading to the accumulation of cells in the SubG1 phase . Furthermore, treatment with this compound derivatives results in the disappearance of actin filaments and the redistribution of granular actin in the cytoplasm .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, the compound’s interaction with histone deacetylase leads to changes in chromatin structure and gene transcription . Additionally, its antagonistic action on opioid receptors and the dopamine D3 receptor modulates neurotransmitter release and receptor signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for extended observation periods in both in vitro and in vivo experiments . Over time, the effects of this compound on cellular processes, such as apoptosis and actin filament disruption, become more pronounced .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as pain relief and reduced addiction behaviors . At higher doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential organ damage . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects . Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane can be achieved through several methods, including:

Cyclopropanation of Pyrroles: One common approach involves the cyclopropanation of pyrroles using diazo compounds in the presence of transition metal catalysts such as rhodium or copper.

Annulation Reactions: Another method involves the annulation of cyclopropane rings to pyrrole derivatives.

Palladium-Catalyzed Cyclopropanation: This method involves the cyclopropanation of maleimides with N-tosylhydrazones in the presence of palladium catalysts, providing high yields and diastereoselectivities.

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclopropanation method is particularly favored for its efficiency and practicality in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.

Reduction: Formation of amines or partially reduced intermediates.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane has a wide range of applications in scientific research, including:

Biology: Incorporated into biologically active molecules that target specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

3-Azabicyclo[3.1.0]hexane can be compared with other bicyclic and heterocyclic compounds, such as:

Piperidine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals.

Pyrrolidine: A five-membered ring with one nitrogen atom, also prevalent in biologically active molecules.

Azabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring fusion pattern.

The uniqueness of this compound lies in its constrained bicyclic structure, which imparts distinct steric and electronic properties, making it a valuable scaffold for drug design .

Properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWUUOXXAIISDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522351 | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285-59-6 | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of 3-Azabicyclo[3.1.0]hexane?

A1: this compound is a bicyclic heterocyclic compound consisting of a cyclopropane ring fused to a pyrrolidine ring. The nitrogen atom occupies position 3 in the bicyclic system.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of the unsubstituted parent compound is C5H9N, and its molecular weight is 83.13 g/mol.

Q3: How is the conformation of this compound derivatives determined?

A3: NMR spectroscopy, particularly 1H NMR, is commonly used to determine the conformation of this compound derivatives. Studies have shown that substituents can influence the preferred conformation, with some derivatives favoring a chair conformation [] while others prefer a boat conformation []. X-ray crystallography provides definitive structural information, confirming the chair conformation for specific derivatives [].

Q4: What computational methods are used to study this compound?

A4: Molecular modeling and computational chemistry methods like MNDOC semiempirical calculations and HF/6-31G* calculations have been employed to investigate the structural features and conformational preferences of this compound []. Density functional theory (DFT) calculations, specifically at the M11/cc-pVDZ level of theory, have been used to study the mechanism of cycloaddition reactions involving this compound formation [].

Q5: What are some key synthetic approaches to this compound derivatives?

A5: Several methods exist for synthesizing this compound derivatives. Some prominent routes include:

- Thermolysis of 2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives: This method, explored by researchers [], allows for the preparation of this compound and 2,5-dihydropyrrole derivatives. The substituents on the starting triazabicyclo[3.3.0]oct-2-ene influence the major product formed.

- Cyclopropanation of 2,5-dihydropyrroles: This approach provides an alternative route to 3-azabicyclo[3.1.0]hexanes [].

- Multi-component 1,3-dipolar cycloaddition: Reactions involving ninhydrin, α-amino acids (or peptides), and cyclopropenes can lead to spirocyclic 3-azabicyclo[3.1.0]hexanes [].

- Suzuki-Miyaura and Chan-Evans-Lam coupling reactions: These palladium-catalyzed reactions, using tertiary trifluoroborate salts, provide access to 1-heteroaryl-3-azabicyclo[3.1.0]hexanes [].

- Electrophilic Cyclization: Treatment of benzyl-2-arylmethylidenecyclopropylmethyl-amines with electrophiles like iodine or PhSeBr results in the formation of 1-substituted 3-azabicyclo[3.1.0]hexanes [].

- Palladium-catalyzed Cyclopropanation: Reactions of maleimides with N-tosylhydrazones in the presence of a palladium catalyst afford this compound derivatives [].

- Intramolecular Alkynylcyclopropanation: Bismuth triflate (Bi(OTf)3) can catalyze the intramolecular alkynylcyclopropanation of olefins to yield 1-alkynyl-3-azabicyclo[3.1.0]hexanes [].

- Photochemical Decomposition of Pyrazolines: CHF2-substituted 3-azabicyclo[3.1.0]hexanes can be synthesized through the photochemical decomposition of corresponding pyrazolines [].

Q6: What is unique about the palladium(0)-catalyzed cyclopropanation of allenenes?

A6: This reaction offers a divergent synthetic pathway, where depending on the catalyst system used, either pyrrolidines or 3-azabicyclo[3.1.0]hexanes can be selectively synthesized from the same allene starting material []. This highlights the importance of catalyst control in directing reaction outcomes.

Q7: Can you elaborate on the titanium(IV) chloride-mediated carbocyclization of 1,6-enynes?

A7: This reaction provides a fascinating example of temperature-controlled selectivity. At lower temperatures, 3-azabicyclo[3.1.0]hexanes are favored, while at higher temperatures, functionalized allenes are predominantly formed []. This control over product formation through simple reaction parameter adjustments is highly valuable in synthetic chemistry.

Q8: What are the primary biological activities associated with this compound derivatives?

A8: this compound derivatives display a range of biological activities, with notable examples including:

- Dopamine Reuptake Inhibition: This class of compounds shows promise in treating disorders related to dopamine reuptake inhibition, such as attention deficit disorder, depression, obesity, Parkinson's disease, drug addiction, and tics [, , ].

- Analgesic Activity: Certain derivatives, like bicifadine, exhibit potent analgesic effects without the narcotic profile seen in other analgesic classes []. Interestingly, the analgesic activity is enantioselective, with the (+) enantiomer (1R,5S configuration) being the active form [].

- Aromatase Inhibition: Analogs of aminoglutethimide, incorporating the this compound scaffold, show potent and selective inhibition of aromatase, suggesting their potential use in treating hormone-dependent tumors [, ].

- Triple Reuptake Inhibition: Specifically designed derivatives of this compound have shown potent and selective inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) reuptake, making them potential candidates for treating depression and other mood disorders [].

Q9: Why are this compound derivatives considered privileged structures in medicinal chemistry?

A9: Their value stems from their ability to mimic the poly-L-proline type II conformation found in peptides []. This structural feature allows these compounds to interact effectively with biological targets, contributing to their diverse pharmacological activities.

Q10: How do structural modifications on the this compound scaffold affect biological activity?

A10: Structure-activity relationship (SAR) studies are crucial for understanding how specific structural changes influence the potency, selectivity, and overall pharmacological profile. For instance, in the case of aromatase inhibitors, modification of the para-amino function or the size of the substituent at the 3-position significantly affects inhibitory activity []. In the development of triple reuptake inhibitors, the type and position of substituents on the this compound ring system have a profound impact on potency and selectivity for SERT, NET, and DAT [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

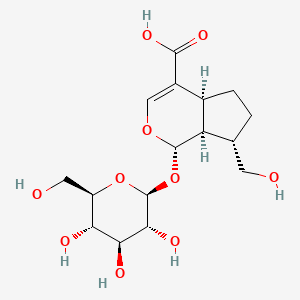

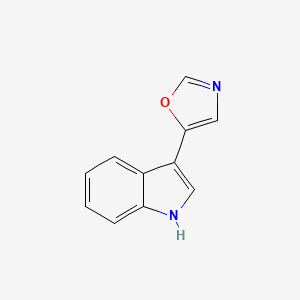

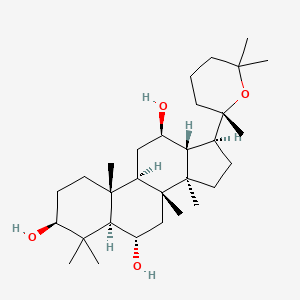

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)

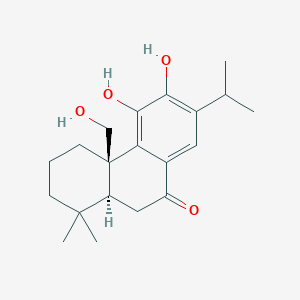

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)